molecular formula C30H29D7N10O11 B1165188 Methotrexate-d7 Triglutamate

Methotrexate-d7 Triglutamate

カタログ番号 B1165188
分子量: 719.71
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.

科学的研究の応用

Pharmacokinetics and Dose Recommendation in Rheumatoid Arthritis

A study by Huerta-García et al. (2021) focused on the relationship between methotrexate triglutamate concentrations and clinical outcomes in rheumatoid arthritis patients. They found that patients responding well to treatment had higher concentrations of methotrexate triglutamate. This study also developed a population pharmacokinetics model to optimize low-dose methotrexate treatment, suggesting that methotrexate triglutamate concentrations can guide therapy effectiveness (Huerta-García et al., 2021).

Role in Methotrexate- and Sequential Methotrexate-5-Fluorouracil-Mediated Cell Kill

The synthesis and accumulation of methotrexate polyglutamates, including triglutamates, were investigated by McGuire et al. (1985) in a human leukemia cell line. They discovered that the accumulation of these derivatives, especially triglutamates, was positively correlated with cytotoxicity to the cells. This implies that methotrexate triglutamate plays a significant role in the therapeutic effect of methotrexate in certain cancers (McGuire et al., 1985).

Cytotoxic Activity in H-35 Hepatoma Cells

Galivan (1980) explored the role of polyglutamate derivatives of methotrexate, including triglutamates, in the cytotoxicity of methotrexate in H-35 hepatoma cells. The study revealed that the toxicity of these polyglutamates correlated with their impact on de novo thymidine synthesis, indicating a crucial role in the drug's mechanism of action (Galivan, 1980).

Biomarkers of Treatment Response

Halilova et al. (2012) discussed the potential of RBC methotrexate polyglutamate levels, including triglutamates, as biomarkers in predicting the treatment effectiveness of methotrexate in rheumatoid arthritis. This highlights the importance of methotrexate triglutamates in monitoring and optimizing treatment (Halilova et al., 2012).

Tissue-Specific Synthesis in Rats

Whitehead et al. (1975) investigated the formation of methotrexate polyglutamates in different tissues of rats, including triglutamates. Their research indicated tissue-specific synthesis and the potential metabolic implications of these derivatives (Whitehead et al., 1975).

Correlation with Myasthenia Gravis Outcomes

A study by Pasnoor et al. (2020) evaluated the correlation between methotrexate polyglutamates, including triglutamates, and outcome measures in myasthenia gravis, suggesting a potential application in optimizing treatment for this condition (Pasnoor et al., 2020).

Analysis Methods in Biological Matrices

Zhang et al. (2021) reviewed chromatography-based methods for measuring methotrexate polyglutamates, including triglutamates, in various biological matrices. This underscores the importance of accurately measuring these derivatives for therapeutic drug monitoring and individualized therapy (Zhang et al., 2021).

特性

製品名

Methotrexate-d7 Triglutamate

分子式

C30H29D7N10O11

分子量

719.71

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。